Melting Point Differentiation vs. 1,3,4-Thiadiazol-2-yl Isomer: Thermal Property Defines Handling and Purification Requirements
4-(1,2,3-Thiadiazol-4-yl)benzoic acid exhibits a melting point of 230 °C , while the 1,3,4-thiadiazol-2-yl amino-substituted analog (4-(5-amino-1,3,4-thiadiazol-2-yl)benzoic acid) melts approximately 65 °C higher at ~295 °C (decomposition) . This substantial thermal difference reflects distinct crystal packing energetics driven by the 1,2,3-thiadiazole nitrogen arrangement versus the 1,3,4-isomer.
| Evidence Dimension | Melting point (thermal stability and purification-relevant property) |
|---|---|
| Target Compound Data | 230 °C |
| Comparator Or Baseline | 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid: ~295 °C (decomposition) |
| Quantified Difference | Approximately 65 °C lower melting point for target compound |
| Conditions | Standard melting point determination; comparator value reported with decomposition |
Why This Matters
The 65 °C lower melting point of 4-(1,2,3-thiadiazol-4-yl)benzoic acid reduces energy requirements for recrystallization and facilitates solvent-based purification workflows compared to the higher-melting 1,3,4-thiadiazol-2-yl analog.
